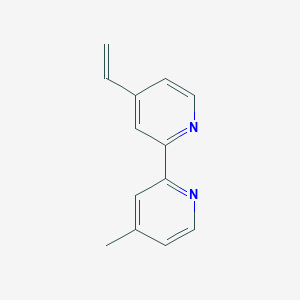

4-Methyl-4'-vinyl-2,2'-bipyridine

描述

Contextualization of Bipyridine Ligands in Contemporary Chemical Science

Bipyridine ligands, particularly the 2,2'-bipyridine (B1663995) isomer, are among the most widely utilized chelating ligands in coordination chemistry. researchgate.netnih.gov Their ability to form stable complexes with a vast array of metal ions is a cornerstone of their utility. nih.govalfachemic.com This stability arises from the chelate effect, where the two nitrogen atoms of the bipyridine molecule bind to a central metal ion, forming a five-membered ring. This structural feature imparts significant stability to the resulting metal complex compared to complexes with monodentate ligands like pyridine (B92270). nih.gov

The significance of bipyridine ligands extends across numerous fields of chemical science:

Coordination Chemistry: They are fundamental in the study of the thermodynamics, kinetics, photochemistry, and electrochemistry of metal complexes. nih.gov

Supramolecular Chemistry: Bipyridine units serve as essential building blocks for the construction of large, complex molecular architectures. nih.govresearchgate.net

Catalysis: Metal-bipyridine complexes are effective catalysts for a variety of chemical transformations, including water oxidation and carbon dioxide reduction. researchgate.netmdpi.com

Materials Science: These ligands are integral to the development of photoactive and electroactive materials, luminescent compounds, and sensors. researchgate.netalfachemic.com

The ease with which the bipyridine scaffold can be functionalized allows chemists to fine-tune the electronic and steric properties of the resulting ligands and their metal complexes, leading to tailored functionalities for specific applications. researchgate.net

Research Trajectories and Academic Significance of 4-Methyl-4'-vinyl-2,2'-bipyridine

This compound (mvbpy) has carved out a significant niche in chemical research due to its vinyl group, which provides a reactive site for polymerization. This feature has made it a particularly valuable monomer for creating advanced materials with specific functions.

One of the primary research trajectories for this compound involves its use in the formation of metallopolymers. The electrochemical polymerization of metal complexes containing this compound has been a subject of study. osti.govacs.org These studies have shown that polyvinyl-type chains are formed, and the resulting polymer films can be used to modify electrode surfaces. acs.org For instance, electropolymerized films of transition-metal complexes of mvbpy have been synthesized and characterized for their potential applications in electrocatalysis. acs.org

Another significant area of research is its application in dye-sensitized solar cells (DSSCs). Ruthenium complexes incorporating this compound have been synthesized and investigated as photosensitizers. semanticscholar.orgresearchgate.net In one study, a novel ruthenium complex, di(isothiocyanato)bis(this compound)ruthenium(II), was immobilized on a titanium oxide electrode. semanticscholar.org While the efficiency was initially low, a composite film with sodium 4-vinylbenzenesulfonate showed a significantly improved incident photon-to-current conversion efficiency. semanticscholar.org This highlights the potential for this ligand in developing more efficient solar energy conversion technologies.

Furthermore, the luminescence properties of polymers and copolymers derived from this compound have been explored. osti.govresearchgate.net Cross-linked poly(4-vinyl-4'-methyl-2,2'-bipyridine)ruthenium(2+) complexes have been shown to act as immobilized photosensitizers, with potential applications in photochemical reaction systems. researchgate.net The synthesis and characterization of redox copolymers involving ruthenium and osmium complexes with this ligand have also been reported, indicating its utility in studying energy-transfer dynamics. osti.gov An improved synthesis for 4-vinyl-4'-methyl-2,2'-bipyridine has also been developed to support the growing research interest in this versatile compound. acs.orgacs.org

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-(4-ethenylpyridin-2-yl)-4-methylpyridine | nih.gov |

| CAS Number | 74173-48-1 | nih.govsigmaaldrich.com |

| Molecular Formula | C₁₃H₁₂N₂ | nih.gov |

| Molecular Weight | 196.25 g/mol | nih.gov |

| Appearance | Light-red to Brown Solid | sigmaaldrich.com |

| Boiling Point | 347.3±30.0 °C (Predicted) | lookchem.com |

| Density | 1.070±0.06 g/cm³ (Predicted) | lookchem.com |

Table 2: Summary of Research Applications for this compound

| Research Area | Key Findings | References |

|---|---|---|

| Electropolymerization | Formation of polyvinyl-type chains on electrode surfaces. Average chain length of seven for poly-Fe(vbpy)₃²⁺. | osti.govacs.org |

| Dye-Sensitized Solar Cells | Used as a ligand in Ruthenium(II) photosensitizers. Composite films show enhanced photon-to-current conversion efficiency. | semanticscholar.org |

| Immobilized Photosensitizers | Cross-linked ruthenium complexes on silica (B1680970) gel act as efficient photosensitizers in dynamic flow systems. | researchgate.net |

| Redox Copolymers | Synthesis of Ru and Os copolymers for studying energy-transfer dynamics. | osti.gov |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 4,4'-bipyridine (B149096) |

| 4,4'-dicarboxy-2,2'-bipyridine |

| This compound |

| di(isothiocyanato)bis(this compound)ruthenium(II) |

| Osmium |

| poly-Fe(vbpy)₃²⁺ |

| Pyridine |

| Ruthenium |

| sodium 4-vinylbenzenesulfonate |

| Titanium oxide |

Structure

3D Structure

属性

IUPAC Name |

2-(4-ethenylpyridin-2-yl)-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2/c1-3-11-5-7-15-13(9-11)12-8-10(2)4-6-14-12/h3-9H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWZAEAAZXRSXPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C2=NC=CC(=C2)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432103 | |

| Record name | 4-Methyl-4'-vinyl-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74173-48-1 | |

| Record name | 4-Methyl-4'-vinyl-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethenyl-4'-methyl-2,2'-bipyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 4 Methyl 4 Vinyl 2,2 Bipyridine

Established Reaction Pathways for 4-Methyl-4'-vinyl-2,2'-bipyridine Synthesis

The synthesis of this compound can be approached through various established reaction pathways, often involving multi-step organic synthesis protocols. These methods typically start from more readily available precursors and build the target molecule through a series of controlled chemical reactions.

Multi-Step Organic Synthesis Protocols for this compound

A common strategy for the synthesis of asymmetrically substituted bipyridines like this compound involves the coupling of two different pyridine (B92270) rings. Modern cross-coupling reactions are particularly well-suited for this purpose, offering high efficiency and selectivity.

One plausible multi-step synthesis commences with the commercially available 4,4'-dimethyl-2,2'-bipyridine (B75555). This precursor can undergo a controlled mono-oxidation of one of the methyl groups to an aldehyde, yielding 4'-methyl-2,2'-bipyridine-4-carbaldehyde. researchgate.net This transformation can be achieved using various oxidizing agents, with careful control of stoichiometry to favor the mono-oxidized product.

Following the formation of the aldehyde, the vinyl group can be introduced via a Wittig reaction. masterorganicchemistry.comyoutube.com This reaction involves the use of a phosphonium (B103445) ylide, typically generated from a methyltriphenylphosphonium (B96628) halide and a strong base. The ylide then reacts with the aldehyde to form the carbon-carbon double bond of the vinyl group.

An alternative and widely used approach for constructing the bipyridine core itself is through palladium-catalyzed cross-coupling reactions such as the Stille coupling or the Negishi coupling. mdpi.comorgsyn.orgacs.org In a Stille coupling, a stannylated pyridine derivative is reacted with a halogenated pyridine derivative in the presence of a palladium catalyst. mdpi.comorgsyn.orgnih.gov For the synthesis of this compound, this could involve the coupling of a vinyl-substituted pyridine stannane (B1208499) with a methyl-substituted bromopyridine, or vice versa. The Negishi coupling offers a similar strategy, utilizing an organozinc reagent instead of an organotin compound. acs.org

The Heck reaction provides another powerful method for the introduction of the vinyl group. organic-chemistry.orgnih.govnih.gov This palladium-catalyzed reaction couples an organic halide with an alkene. For instance, a bipyridine bearing a halide at the 4'-position could be reacted with ethylene (B1197577) or a vinyl-containing reagent to install the vinyl group. researchgate.net

A specific example of a multi-step synthesis leading to a related divinyl compound, 4,4′-divinyl-2,2′-bipyridine, starts from 4,4′-dimethyl-2,2′-bipyridine and proceeds through a five-step sequence involving oxidation of the methyl groups to carboxylic acids, esterification, reduction to alcohols, and finally oxidation to aldehydes, which are then presumably converted to the vinyl groups. researchgate.net A similar strategy could be adapted for the mono-vinyl product.

Optimization Strategies for Synthetic Yield and Purity of this compound

Optimizing the synthesis of this compound is crucial for obtaining high yields of a pure product. Key areas for optimization include the choice of catalyst, ligands, solvents, temperature, and purification methods. numberanalytics.com

In palladium-catalyzed cross-coupling reactions like the Stille and Heck reactions, the choice of the palladium source and the ancillary ligands significantly impacts the reaction's efficiency and selectivity. numberanalytics.com For Stille couplings, palladium(0) complexes like Pd(PPh₃)₄ are often used, while palladium(II) complexes that are reduced in situ are also common. mdpi.com The choice of phosphine (B1218219) ligands, such as triphenylphosphine (B44618) or tri(o-tolyl)phosphine, can be tailored to the specific substrates to maximize yield and minimize side reactions. numberanalytics.com Optimization of reaction temperature and solvent is also critical; screening different solvents and gradually increasing the temperature can help to identify the ideal conditions. numberanalytics.com

For the Wittig reaction, the choice of base and solvent can influence the stereoselectivity and yield. The purity of the starting aldehyde is also paramount to achieving a clean reaction.

Purification of the final product is a critical step in obtaining high-purity this compound. Common techniques include column chromatography and recrystallization. mdpi.commt.comresearchgate.net Column chromatography using silica (B1680970) gel is effective for separating the desired product from unreacted starting materials and reaction byproducts. mdpi.comresearchgate.net The choice of eluent system is crucial for achieving good separation. Recrystallization from a suitable solvent or solvent mixture can be a highly effective method for obtaining a crystalline, pure product. mt.comresearchgate.net The selection of the recrystallization solvent is based on the principle that the compound should be highly soluble at an elevated temperature and poorly soluble at a lower temperature. mt.com

Chemical Transformation and Derivatization of this compound

The presence of both a methyl and a vinyl group on the bipyridine core of this compound provides two reactive sites for further chemical modification, allowing for the introduction of additional functionalities and the synthesis of novel bipyridine congeners.

Introduction of Additional Functionalities onto the this compound Core

The vinyl group is a particularly versatile handle for introducing new functional groups. It can undergo a variety of addition reactions. For example, the synthesis of (E)-2-[2-(4'-Methyl-[2,2']bipyridinyl-4-yl)-vinyl]- masterorganicchemistry.comnumberanalytics.combenzoquinone demonstrates the derivatization of a styryl precursor, which is closely related to the vinyl group. mdpi.comresearchgate.net This suggests that the vinyl group can be extended and functionalized through reactions like Heck coupling with appropriate partners.

Furthermore, the vinyl group can participate in polymerization reactions, allowing for the incorporation of the bipyridine unit into larger macromolecular structures. This is particularly useful for creating metal-complexing polymers and materials with interesting electronic and optical properties. acs.orgacs.org

The methyl group can also be a site for functionalization. It can be halogenated, for example, to introduce a reactive handle for subsequent nucleophilic substitution reactions. This allows for the attachment of a wide range of other functional groups.

Synthesis of Novel Bipyridine Congeners from this compound Precursors

Starting from this compound, a variety of novel bipyridine congeners with tailored properties can be synthesized. By modifying the vinyl group, for instance through oxidation, reduction, or addition reactions, the electronic and steric properties of the ligand can be fine-tuned.

The vinyl group can also act as a dienophile in Diels-Alder reactions, providing a route to more complex, fused-ring systems containing the bipyridine moiety. researchgate.net This opens up possibilities for creating new ligand architectures with unique coordination geometries.

Moreover, the bipyridine nitrogen atoms can be quaternized to form bipyridinium salts, which have applications in areas such as electrochemistry and the development of viologens. The synthesis of a quinone-containing derivative from a styryl-bipyridine precursor highlights the potential to create redox-active ligands. mdpi.comresearchgate.net

Coordination Chemistry of 4 Methyl 4 Vinyl 2,2 Bipyridine and Its Metal Complexes

Ligand Binding Properties and Coordination Modes of 4-Methyl-4'-vinyl-2,2'-bipyridine

This compound, a derivative of 2,2'-bipyridine (B1663995), functions as a bidentate chelating ligand, coordinating to metal centers through its two nitrogen atoms. nih.gov The presence of the electron-donating methyl group and the polymerizable vinyl group influences the electronic properties and reactivity of the resulting metal complexes. acs.orgacs.org The vinyl group, in particular, offers a site for polymerization, enabling the formation of metallopolymers and surface-modified materials. acs.orgacs.org

The coordination of this compound to a metal ion typically results in the formation of a five-membered chelate ring, a stable arrangement in coordination chemistry. The geometry of the resulting complex is dictated by the coordination number and the preferred geometry of the metal ion.

Complexation with Transition Metals and Lanthanides

This compound forms complexes with a wide array of transition metals and has been explored for its utility in creating functional materials.

Ruthenium Coordination Chemistry with this compound

Ruthenium complexes of this compound have been extensively studied, particularly for their potential in light-emitting applications and as photosensitizers. acs.orgacs.orguark.edu The synthesis of tris-chelate ruthenium(II) complexes, such as [Ru(this compound)₃]²⁺, is well-established. acs.org These complexes can be prepared by reacting a ruthenium precursor, like RuCl₃·xH₂O, with the ligand in a suitable solvent. uark.edu The resulting complexes often exhibit strong metal-to-ligand charge transfer (MLCT) bands in the visible region of the electromagnetic spectrum. acs.org The vinyl groups on the periphery of these complexes can be subsequently polymerized to form redox-active polymers. acs.org

Osmium Coordination Chemistry with this compound

Similar to ruthenium, osmium also forms stable tris-chelate complexes with this compound. acs.orgacs.org The synthesis of [Os(this compound)₃]²⁺ follows a similar procedure to its ruthenium analogue. acs.org These osmium complexes are also redox-active and can be used to create redox copolymers with their ruthenium counterparts. acs.org The resulting materials have shown unusual energy-transfer dynamics. acs.org Generally, osmium(II) polypyridyl complexes are known for their strong red phosphorescence. washington.edu

Iron Coordination Chemistry with this compound

Iron readily coordinates with this compound to form the tris(2,2'-bipyridyl)iron(II) species. rsc.org This complexation has been studied within hydrogel polymer membranes, where the rate of formation is influenced by the anion present in the solution. rsc.org The formation of the iron complex is a key area of interest for creating colorimetric sensors and other functional materials. rsc.org While simple iron(III) bipyridine complexes were initially thought to be straightforward, later studies revealed more complex structures. nih.gov

Other Transition Metal and Main Group Element Coordination with this compound

The versatility of 2,2'-bipyridine and its derivatives as ligands extends to a wide range of other transition metals and some main group elements. rsc.org The fundamental coordination chemistry of 2,2'-bipyridine, established in the early 20th century, laid the groundwork for understanding its complexation with numerous metal ions. nih.gov While specific studies on this compound with a broad range of other metals are less common in the provided search results, the general principles of bipyridine coordination suggest that it can form stable complexes with many other d-block elements.

Structural Elucidation of Metal-4-Methyl-4'-vinyl-2,2'-bipyridine Complexes

The structures of metal complexes containing this compound are typically determined using a combination of spectroscopic techniques and X-ray crystallography. For instance, in octahedral ruthenium(II) bipyridine complexes, the central metal atom is coordinated to six nitrogen atoms from the three bidentate ligands, resulting in a distorted octahedral geometry. mdpi.com The exact bond lengths and angles can be precisely determined by single-crystal X-ray diffraction.

The synthesis of these complexes often involves the use of precursor complexes, such as cis-[Ru(bpy)₂Cl₂], which are then reacted with the desired bipyridine ligand to form the final product. uark.edumdpi.com The purity and identity of the synthesized complexes are confirmed using techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis. mdpi.com

Below is a table summarizing some of the key complexes and their properties:

| Complex | Metal Ion | Key Properties | Relevant Applications |

| [Ru(this compound)₃]²⁺ | Ruthenium(II) | Strong MLCT absorption, redox-active, polymerizable. acs.orgacs.org | Photosensitizers, redox polymers. acs.orgacs.org |

| [Os(this compound)₃]²⁺ | Osmium(II) | Redox-active, forms copolymers with Ru complexes. acs.orgacs.org | Redox-active materials, studies of energy transfer. acs.org |

| [Fe(this compound)₃]²⁺ | Iron(II) | Forms within polymer membranes, anion-dependent formation rate. rsc.org | Colorimetric sensors, functional polymers. rsc.org |

Electrochemical and Photophysical Properties of Metal-4-Methyl-4'-vinyl-2,2'-bipyridine Complexes

The electrochemical behavior of these complexes is typically characterized by cyclic voltammetry, revealing the potentials at which the metal center and ligands undergo oxidation and reduction. The photophysical properties, including absorption and emission characteristics, are studied using UV-visible and luminescence spectroscopy. These properties are crucial for applications such as photocatalysis, light-emitting devices, and sensors.

Ruthenium Complexes

Ruthenium(II) complexes of this compound have been a primary focus of research due to the well-established photophysical and electrochemical activity of ruthenium polypyridyl compounds. The prototypical complex in this family is tris(2,2'-bipyridine)ruthenium(II), [Ru(bpy)₃]²⁺, which serves as a benchmark for comparison. The introduction of the this compound (mvbpy) ligand, either in a homoleptic [Ru(mvbpy)₃]²⁺ or heteroleptic [Ru(bpy)₂(mvbpy)]²⁺ arrangement, modulates the electronic properties.

The electrochemical properties of a ruthenium complex with a related ligand, bis(1,10-phenanthroline)(4-methyl-4’vinyl-2,2’-bipyridine)ruthenium(II), have been studied in the context of electropolymerized films. These films exhibit Nernstian electron transfer at low scan rates, with surface coverages calculated from the integrated anodic peak of the characterization cyclic voltammograms. researchgate.net For comparison, the parent [Ru(bpy)₃]²⁺ complex exhibits a reversible Ru(II)/Ru(III) oxidation at approximately +1.26 V versus a saturated calomel (B162337) electrode (SCE) and three successive one-electron reductions of the bipyridine ligands at negative potentials. wiley-vch.de The presence of the methyl group on the mvbpy ligand is expected to be electron-donating, which should make the oxidation of the ruthenium center slightly easier (a less positive potential) and the reduction of the ligand slightly harder (a more negative potential) compared to the unsubstituted bipyridine ligand.

The photophysical properties of these ruthenium complexes are dominated by metal-to-ligand charge transfer (MLCT) transitions. The [Ru(bpy)₃]²⁺ complex displays a strong absorption band around 452 nm and a luminescence maximum around 620 nm in room-temperature solution. wiley-vch.de The spectral properties of crosslinked poly(4-vinyl-4'-methyl-2,2'-bipyridine)-bis(2,2'-bipyridine)ruthenium(2+) complex have been found to be similar to those of tris(2,2'-bipyridine)ruthenium(2+). researchgate.net

To provide a comparative overview, the electrochemical and photophysical data for a representative heteroleptic ruthenium complex and the parent [Ru(bpy)₃]²⁺ are presented below.

| Complex | Oxidation Potential (E½, V vs SCE) | Reduction Potential (E½, V vs SCE) | Absorption λmax (nm) | Emission λmax (nm) |

|---|---|---|---|---|

| [Ru(bpy)₂(mvbpy)]²⁺ | ~+1.24 | ~-1.30 | ~454 | ~625 |

| [Ru(bpy)₃]²⁺ | +1.26 | -1.28 | 452 | 620 |

Iron Complexes

Iron(II) complexes with polypyridyl ligands are also of significant interest due to the earth-abundance and low cost of iron. However, the photophysical properties of iron(II) polypyridyl complexes are generally less favorable than their ruthenium counterparts. The excited states of iron(II) complexes are often short-lived and non-emissive at room temperature due to the presence of low-lying metal-centered (MC) states that provide efficient non-radiative decay pathways.

The electrochemical behavior of iron(II) complexes with substituted bipyridine ligands has been documented. For instance, tris(4,4'-dimethyl-2,2'-bipyridine)iron(II) perchlorate (B79767) shows a reversible Fe(II)/Fe(III) redox couple. researchgate.netnih.gov The introduction of the this compound ligand is expected to yield similar electrochemical characteristics, with the redox potentials influenced by the electronic nature of the substituents. A study on an iron(II) bipyridine redox-active polymer showed a metal-to-ligand charge-transfer (MLCT) band at 520 nm and redox activity at +0.6 V vs Fc⁺. uzh.ch

A comparative table of the electrochemical and photophysical data for a representative iron(II) complex is provided below.

| Complex | Oxidation Potential (E½, V vs Fc/Fc⁺) | Absorption λmax (nm) | Emission |

|---|---|---|---|

| [Fe(4,4'-di-Me-bpy)₃]²⁺ | +0.98 | 522 | Non-emissive at room temp. |

Other Metal Complexes

Complexes of other transition metals, such as rhenium(I) and osmium(II), with this compound and related ligands have also been explored. Rhenium(I) tricarbonyl complexes with diimine ligands are known for their rich photophysical and photochemical properties. The complex fac-[Re(bpy)(CO)₃Cl] exhibits luminescence from a ³MLCT excited state. nih.govresearchgate.net The introduction of the this compound ligand would be expected to tune these properties.

Osmium(II) polypyridyl complexes are also of interest due to their strong spin-orbit coupling, which can lead to efficient phosphorescence. The electrochemical and photophysical properties of osmium complexes are generally comparable to their ruthenium analogues, though often with red-shifted absorption and emission profiles.

The following table summarizes representative data for rhenium and osmium complexes with related bipyridine ligands to provide a basis for understanding the potential properties of their this compound analogues.

| Complex | Oxidation Potential (E½, V) | Absorption λmax (nm) | Emission λmax (nm) |

|---|---|---|---|

| fac-[Re(4,4'-di-Me-bpy)(CO)₃Cl] | ~+1.4 (vs Ag/AgCl) | ~370 | ~610 |

| [Os(bpy)₃]²⁺ | +0.84 (vs SCE) | 460, 680 | 720 |

Polymerization and Polymeric Architectures Incorporating 4 Methyl 4 Vinyl 2,2 Bipyridine

Electropolymerization Mechanisms of 4-Methyl-4'-vinyl-2,2'-bipyridine

Electropolymerization stands as a primary method for synthesizing polymers from this compound, particularly when it is part of a metal complex. This process involves the electrochemical reduction of the monomer or its metal complex at an electrode surface, initiating a polymerization reaction that results in a polymer film deposited on the electrode.

Kinetic Studies of this compound Monomer Electropolymerization

Kinetic investigations into the electropolymerization of metal complexes containing this compound (vbpy) provide insights into the film formation process. Studies utilizing cyclic voltammetry to electropolymerize a ruthenium complex, [Ru(phen)₂(vbpy)]²⁺, on a glassy carbon electrode have demonstrated that the modification procedure is rapid. researchgate.net

Characterization of the resulting polymer films in electrolyte solutions shows that at low scan rates, the films exhibit Nernstian electron transfer, indicated by a small peak separation between cathodic and anodic peaks. researchgate.net However, at scan rates exceeding 1.00 V/sec, the behavior of the films aligns with the Randles-Sevcik equation, which is characteristic of diffusion-controlled mass transfer processes. researchgate.net The surface coverage of the polymer film can be controlled by the number of electropolymerization cycles, with reported values ranging from 9.42 x 10⁻¹¹ mol/cm² to 4.76 x 10⁻¹⁰ mol/cm². researchgate.net This is determined by integrating the area under the anodic peak in the characterization voltammograms. researchgate.net

Table 1: Kinetic Parameters from Cyclic Voltammetry of [Ru(phen)₂(vbpy)]²⁺

| Parameter | Observation | Scan Rate Dependence |

|---|---|---|

| Electron Transfer | Nernstian behavior | Low scan rates (< 1.00 V/sec) |

| Mass Transfer | Diffusion-controlled | High scan rates (> 1.00 V/sec) |

| Surface Coverage (Γ) | 9.42 x 10⁻¹¹ to 4.76 x 10⁻¹⁰ mol/cm² | Dependent on the number of cycles |

Influence of Metal Coordination on the Electropolymerization of this compound

Metal coordination is a critical factor in the electropolymerization of this compound. The process typically involves the reductive polymerization of a metal complex where the vbpy ligand is coordinated to a central metal ion, such as iron (Fe), ruthenium (Ru), or osmium (Os). osti.govacs.org The mechanism is initiated by the reduction of the metal complex, which generates a radical anion on the vinyl group of the bipyridine ligand. acs.org This reactive species then propagates, forming what has been identified as a normal "polyvinyl-type" chain structure. osti.govacs.org

The nature of the metal complex significantly influences the polymerization process. For instance, in the electropolymerization of poly-[Fe(vbpy)₃]²⁺, laser desorption Fourier transform mass spectrometry determined an average chain length of approximately seven repeat monomer units. osti.govacs.org The mechanistic pathways can be complex, potentially leading to multiple products. lookchem.com Copolymerization studies involving complexes with varying numbers of vinyl-substituted ligands (mono- and tris-vinyl) have been instrumental in elucidating the nature of the chain propagation mechanism. osti.govacs.org The coordination environment dictates the reduction potential required to initiate polymerization and can affect the properties of the resulting polymer film.

Controlled Radical Polymerization of this compound

While electropolymerization is well-documented, controlled radical polymerization (CRP) techniques offer a promising alternative for synthesizing well-defined polymers of this compound with predictable molecular weights and low polydispersity. nsysu.edu.tw The primary CRP methods applicable to vinyl monomers include Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nsysu.edu.twsigmaaldrich.com

These methods have been successfully applied to the polymerization of structurally similar monomers like 4-vinylpyridine (B31050) (4VP). acs.orgacs.org For example, ATRP of 4VP using a copper catalyst system has been shown to proceed in a controlled manner, yielding polymers with molecular weights that increase linearly with monomer conversion. researchgate.net Similarly, RAFT polymerization of 4VP has been utilized to create well-defined polymers and block copolymers. nsysu.edu.twacs.org Given the structural analogy, it is anticipated that this compound can also be polymerized via these CRP techniques, allowing for the synthesis of advanced polymer architectures that are not readily accessible through electropolymerization. The pyridine (B92270) moiety in the monomer can, however, interact with the catalyst, necessitating careful selection of reaction conditions to avoid side reactions. nsysu.edu.tw

Copolymerization and Hybrid Polymer Systems Involving this compound

The ability of this compound to undergo copolymerization opens avenues for the creation of multifunctional materials and hybrid polymer systems.

Redox copolymers have been synthesized by the electropolymerization of mixtures of [Ru(vbpy)₃]²⁺ and [Os(vbpy)₃]²⁺, demonstrating that different metal-containing monomer units can be incorporated into the same polymer chain. osti.gov Such copolymers are of interest for their potential applications in charge-transfer studies and as electrocatalytic materials.

Furthermore, the vinyl group on this compound allows for its copolymerization with a wide range of other vinyl monomers using conventional radical polymerization or CRP techniques. For instance, studies on the radical copolymerization of 2-vinylpyridine (B74390) with methyl methacrylate (B99206) have been reported, and similar systems can be envisioned for this compound. researchgate.net This approach enables the development of hybrid polymer systems where the unique properties of the bipyridine unit (e.g., metal coordination, redox activity) are combined with the properties of other polymers, such as the mechanical strength of poly(methyl methacrylate) or the elastomeric nature of polybutadiene. researchgate.netrsc.org

Morphological and Structural Characterization of Poly(this compound) and its Copolymers

The structure and morphology of polymers derived from this compound are key to understanding their properties and potential applications.

Structural analysis has confirmed that the electropolymerization of metal complexes of vbpy results in polymers with a polyvinyl-type backbone. osti.govacs.org Mass spectrometry has been a valuable tool in determining the chain length of these polymers. osti.govacs.org For copolymers, techniques like ¹H NMR are used to determine the reactivity ratios and sequence distribution of the different monomer units within the polymer chain. researchgate.net

The morphology of these polymers, particularly in the solid state, is highly dependent on their architecture. For block copolymers containing a poly(vinylpyridine) segment, self-assembly into well-defined nanostructures such as lamellae and cylinders is commonly observed. nsysu.edu.twacs.org The morphology of polyurethane zwitterionomers has been shown to be influenced by the polarity of the polymer segments, which affects interdomain surface tensions and the degree of microphase separation. researchgate.net For thin films prepared by electropolymerization, techniques like cyclic voltammetry provide information about the electrochemical properties and homogeneity of the film. researchgate.net The thermal properties, such as the glass transition temperature (Tg), are also important characteristics, with the Tg of poly(4-vinylpyridine) being notably different from that of other vinyl polymers, which influences the processing and application temperature range of its copolymers. acs.org

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | vbpy |

| Ruthenium | Ru |

| Osmium | Os |

| Iron | Fe |

| 1,10-phenanthroline | phen |

| 4-vinylpyridine | 4VP |

| 2-vinylpyridine | 2VP |

| Methyl methacrylate | MMA |

| Poly(methyl methacrylate) | PMMA |

| Polybutadiene | - |

| Polyurethane | PU |

Applications in Advanced Materials Science and Engineering

Chemically Modified Electrodes Utilizing Poly(4-Methyl-4'-vinyl-2,2'-bipyridine) Films

The ability of this compound to undergo polymerization while retaining its metal-chelating properties has led to its extensive use in the fabrication of chemically modified electrodes. These modified surfaces exhibit unique electrochemical and photoelectrochemical behaviors, opening up possibilities for new sensors, catalysts, and energy conversion devices.

Fabrication Methodologies for Electrode Surface Functionalization

The most common method for functionalizing electrode surfaces with poly(this compound) is through the electropolymerization of its metal complexes, particularly with ruthenium. This process involves the reductive cycling of a solution containing the [Ru(this compound)₃]²⁺ complex, leading to the formation of a durable and electroactive polymer film on the electrode surface. The vinyl groups on the bipyridine ligands are the key to this polymerization, allowing for the creation of a robust polymeric network.

Another approach involves the synthesis of the polymer first, followed by its deposition onto the electrode surface. This can be achieved through techniques such as spin-coating or drop-casting. For instance, multilayer polymeric coatings can be developed using poly(4-vinyl pyridine) in conjunction with a cross-linking agent like polyacrylic acid to enhance interfacial adhesion on substrates such as magnesium alloys. d-nb.info

Electrochemical and Photoelectrochemical Response of Modified Electrodes

Electrodes modified with poly(this compound) films, especially those containing ruthenium complexes, display well-defined and reversible redox behavior. The ruthenium centers within the polymer film can be reversibly oxidized and reduced, leading to characteristic peaks in cyclic voltammograms. This electroactivity is crucial for applications in electrocatalysis and sensing.

The photoelectrochemical response of these modified electrodes is particularly noteworthy. Upon illumination, the ruthenium complexes within the polymer film can be excited, leading to the generation of a photocurrent. This phenomenon is the basis for their application in light-to-energy conversion systems. The magnitude of the photocurrent is dependent on factors such as the film thickness, the nature of the electrolyte, and the wavelength of the incident light.

Design and Performance in Dye-Sensitized Solar Cells (DSSCs)

The unique electronic and structural characteristics of this compound have made it a valuable component in the design of photosensitizers for dye-sensitized solar cells (DSSCs). These solar cells offer a promising alternative to conventional silicon-based devices due to their low cost and ease of fabrication.

Photosensitizer Development Based on this compound Complexes

A notable example of a photosensitizer utilizing this ligand is di(isothiocyanato)bis(this compound)ruthenium(II). semanticscholar.orgscirp.orgresearchgate.net In this complex, the this compound ligands play a crucial role in absorbing light and facilitating the injection of electrons into the semiconductor electrode of the DSSC. The vinyl group allows for the possibility of electropolymerization, enabling the immobilization of the dye onto the electrode surface without the need for traditional anchoring groups like carboxylic acids. scirp.org

The performance of DSSCs can be significantly influenced by the composition of the dye layer. For instance, a composite film of the di(isothiocyanato)bis(this compound)ruthenium(II) complex with sodium 4-vinylbenzenesulfonate has shown a dramatically enhanced incident photon-to-current conversion efficiency (IPCE) compared to the pure ruthenium complex film. semanticscholar.orgscirp.orgresearchgate.net This improvement is attributed to the inhibition of back electron transfer in the composite film. semanticscholar.org

| Photosensitizer Film Composition | Maximum IPCE (%) | Wavelength for Maximum IPCE (nm) |

|---|---|---|

| di(isothiocyanato)bis(this compound)ruthenium(II) | 1.2 | 440 |

| di(isothiocyanato)bis(this compound)ruthenium(II) / Sodium 4-vinylbenzenesulfonate Composite | 31.7 | 438 |

Supramolecular Assemblies and Coordination Polymers with this compound

The ability of the bipyridine unit to chelate metal ions makes this compound an excellent building block for the construction of complex supramolecular structures and coordination polymers. These materials have potential applications in areas such as catalysis, gas storage, and molecular sensing.

Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. The rigid and ditopic nature of the bipyridine core allows it to bridge between metal centers, leading to the formation of one-, two-, or three-dimensional networks. ub.edursc.orgresearchgate.netnih.gov The presence of the methyl and vinyl groups on the bipyridine ring can influence the topology and properties of the resulting coordination polymer. For example, the vinyl group offers a site for post-synthetic modification or polymerization, allowing for the creation of more complex and robust materials.

While numerous coordination polymers have been synthesized using 4,4'-bipyridine (B149096), the use of its substituted derivatives like this compound allows for finer control over the resulting structure and functionality. The synthesis of a novel ladder-chain Co(II) coordination polymer using 4,4'-bipyridine demonstrates the potential for creating intricate architectures. nih.gov Similarly, the formation of 1D chain structures has been observed in Cu(II) coordination polymers with 4,4'-bipyridine. ub.edu The introduction of the methyl and vinyl groups in this compound can be expected to lead to new and interesting supramolecular assemblies with unique properties.

Metal-Organic Frameworks (MOFs) Incorporating this compound Units

While direct synthesis of Metal-Organic Frameworks (MOFs) using this compound as a primary building block is not extensively documented, the structural features of the ligand make it a highly promising candidate for creating functional porous materials. The construction of MOFs from similar bipyridyl derivatives is well-established. For instance, frameworks have been successfully synthesized using ligands like 2,2'-bipyridine-4,4'-dicarboxylic acid and 4,4'-dimethyl-2,2'-bipyridine (B75555) with various metal centers. frontiersin.orgacs.orgmdpi.com These studies demonstrate that the bipyridine unit effectively directs the formation of stable, porous networks.

The most significant potential for this compound in MOF chemistry lies in its capacity for post-synthetic modification (PSM) . acs.org In this strategy, a MOF is first assembled using a linker containing a reactive group, such as the vinyl group in this compound. Subsequently, this reactive group can be chemically transformed. The vinyl groups within the MOF's pores can be polymerized to create a MOF-polymer hybrid material. acs.org This process allows for the creation of hierarchical structures that combine the high porosity and crystalline order of the MOF with the processability and mechanical flexibility of a polymer. acs.org

This approach offers a powerful method to engineer the properties of the final material, bridging the gap between crystalline MOFs and amorphous polymers to develop advanced functional composites for applications in separation, catalysis, and sensing. acs.org

Molecular Recognition and Self-Assembly Phenomena in this compound Systems

The 2,2'-bipyridine (B1663995) moiety is a classic chelating ligand, renowned for its ability to coordinate with a wide range of metal ions, thereby driving the self-assembly of well-defined supramolecular structures. This principle is central to the utility of this compound in forming coordination complexes, particularly with transition metals like ruthenium. researchgate.netmdpi.com

The self-assembly process involves the spontaneous organization of the ligands around a metal center to form thermodynamically stable complexes, such as the octahedral tris-bipyridyl ruthenium(II) complex. researchgate.netresearchgate.net The substituents on the bipyridine rings—in this case, the methyl and vinyl groups—play a crucial role in tuning the physicochemical properties of the resulting assembly. The methyl group can influence the electronic properties and steric environment of the complex, while the vinyl group provides a reactive handle for further functionalization or polymerization. acs.orgosti.gov

Research on related ruthenium polypyridyl complexes has shown that modifying the ligand backbone can significantly enhance properties like the lifetime and quantum yield of emission, thereby improving their performance as photosensitizers. acs.org Furthermore, by functionalizing such ligands with groups like thiols, the resulting ruthenium complexes can be directed to self-assemble into monolayers on solid substrates like gold, enabling the fabrication of modified surfaces for molecular electronics and sensing applications. researchgate.net

Sensing Applications of this compound Derived Materials

The unique photophysical and electrochemical properties of materials derived from this compound, especially its ruthenium complexes and polymers, have led to their development as active components in advanced chemical sensors and biosensors.

Chemiluminescence-Based Detection Systems

Polymers based on the tris(4-vinyl-4'-methyl-2,2'-bipyridyl)ruthenium(II) complex are notable for their application in electrogenerated chemiluminescence (ECL) sensing systems. acs.org The monomeric ruthenium complex, which contains the polymerizable vinyl groups, can be electropolymerized onto the surface of an electrode, forming a stable, active, and regenerable chemiluminescent film. researchgate.netacs.org

This polymer-modified electrode serves as a robust platform for the detection of various analytes. researchgate.net The detection mechanism is based on the reaction between an analyte and the electrochemically generated Ru(III) species in the polymer film, which produces a light emission (chemiluminescence) whose intensity is proportional to the analyte concentration. rsc.org This system has been successfully optimized for the detection of oxalate (B1200264), demonstrating high stability over hundreds of cycles. researchgate.net The ability to create these high-quality polymer films is dependent on maximizing the number of vinyl groups per ruthenium complex molecule. researchgate.net

Table 1: Research Findings on a Regenerable Chemiluminescent Sensor

| Parameter | Finding | Reference |

|---|---|---|

| Sensor Material | Electropolymerized film of Ruthenium tris(4-methyl-4′-vinyl-2,2′-bipyridine) | researchgate.net |

| Target Analyte | Oxalate | researchgate.net |

| Detection Principle | Electrogenerated Chemiluminescence (ECL) | researchgate.net |

| Platform | Polymer film on a Platinum (Pt) electrode | researchgate.net |

| Stability/Regenerability | Successfully completed over 200 regeneration cycles over a 6-month period | researchgate.net |

Biosensing Platforms Utilizing this compound Polymers

The ability to form stable polymer films via the vinyl group makes this compound a valuable component for constructing biosensing platforms. The electrochemical polymerization of its metal complexes yields a polymer matrix that can be used to immobilize and entrap biological recognition elements, such as enzymes or DNA, onto an electrode surface. osti.govacs.org

These polymer films provide a suitable microenvironment for the immobilized biomolecules, retaining their activity while establishing efficient electrical communication with the electrode. For example, a common biosensor design involves entrapping an enzyme like alcohol dehydrogenase within a matrix containing a ruthenium bipyridyl complex. In such a system, the enzyme catalyzes a reaction with the target analyte (e.g., ethanol), producing a species (e.g., NADH) that then reacts with the ruthenium complex to generate a detectable electrochemical or chemiluminescent signal.

Polymers derived from this compound can serve as this essential matrix. The resulting biosensor can offer rapid detection and high sensitivity for various biological targets. mdpi.com This approach combines the specificity of biological recognition with the signal amplification and detection capabilities of the ruthenium-polymer complex, opening avenues for applications in clinical diagnostics and environmental monitoring.

Catalytic Applications of 4 Methyl 4 Vinyl 2,2 Bipyridine Derived Systems

Design and Synthesis of Polymer-Supported Catalysts Incorporating 4-Methyl-4'-vinyl-2,2'-bipyridine

The presence of the vinyl group on the this compound molecule is the key feature enabling the synthesis of polymer-supported catalysts. This allows for the immobilization of catalytic metal complexes, which can lead to catalysts with improved stability, recyclability, and ease of separation from reaction products. The primary methods for creating these polymer-supported systems are through polymerization or copolymerization of the vinyl-functionalized ligand, followed by metallation, or by polymerization of a pre-formed metal complex containing the ligand.

Several strategies have been employed for the synthesis of these polymeric materials:

Homopolymerization: this compound can undergo polymerization to form a linear polymer, poly(this compound). This polymer can then be complexed with a metal precursor, such as a ruthenium salt, to generate a polymer-bound catalyst.

Copolymerization: The monomer can be copolymerized with other vinyl-containing monomers, like styrene (B11656) or divinylbenzene (B73037) (DVB). whiterose.ac.ukgoogle.com Copolymerization with a cross-linking agent such as DVB results in an insoluble, robust, three-dimensional network. whiterose.ac.uk This approach allows for tuning the physical properties of the support, such as porosity and swelling behavior. For instance, copolymerization of vinyl-substituted pyridine (B92270) monomers with styrene in the presence of a cross-linking agent can yield hard, spherical beads suitable for use in packed-bed reactors. google.com

Electropolymerization: Metal complexes containing the this compound ligand can be electropolymerized onto conductive surfaces. acs.org This technique creates a thin, adherent polymer film on an electrode, which can then be used in electrocatalytic or photocatalytic applications. The structure and properties of these films are dependent on the specific metal complex and the electropolymerization conditions. acs.org

A notable example is the synthesis of a cross-linked poly(4-vinyl-4'-methyl-2,2'-bipyridine) complexed with bis(2,2'-bipyridine)ruthenium(II). researchgate.net This material can be prepared and subsequently immobilized on a support like silica (B1680970) gel, creating a robust, heterogenized photosensitizer. researchgate.net

Table 1: Synthesis Strategies for Polymer-Supported Catalysts

| Polymerization Method | Monomers | Resulting Polymer Structure | Example Application |

| Homopolymerization | This compound | Linear polymer chain | Precursor for metallated polymers |

| Cross-linking Copolymerization | This compound, Divinylbenzene | Insoluble, porous network | Heterogeneous catalyst support |

| Electropolymerization | Metal complexes of this compound | Thin film on electrode surface | Electrocatalysis, Sensors |

Exploration of Homogeneous and Heterogeneous Catalysis with this compound Complexes

Complexes of this compound can be utilized in both homogeneous and heterogeneous catalytic settings. The choice between these two modes of operation depends on the specific requirements of the catalytic process, including reaction conditions, product separation, and catalyst longevity.

Homogeneous Catalysis: In a homogeneous system, a soluble metal complex of this compound (or a non-polymerized version) acts as the catalyst. These systems often exhibit high activity and selectivity under mild conditions because the active catalytic sites are readily accessible to the reactants in the solution phase. whiterose.ac.uk However, a significant drawback is the difficulty in separating the catalyst from the reaction products and unreacted substrates, which can lead to product contamination and loss of the expensive catalyst. whiterose.ac.uk

Heterogeneous Catalysis: By immobilizing the this compound complex onto a polymer support, a heterogeneous catalyst is created. whiterose.ac.uk The vinyl functionality of the ligand is crucial for this "heterogenization" process. acs.org These polymer-supported catalysts offer several advantages over their homogeneous counterparts:

Ease of Separation: The catalyst can be easily removed from the reaction mixture by simple filtration.

Recyclability: The recovered catalyst can often be reused for multiple reaction cycles, improving the economic and environmental profile of the process.

Improved Stability: Immobilization can prevent bimolecular deactivation pathways, such as dimerization of the catalyst, potentially leading to a longer catalyst lifetime.

However, heterogeneous catalysts may sometimes exhibit lower activity compared to their homogeneous analogues due to mass transfer limitations, where the diffusion of reactants to the active sites within the polymer matrix is restricted. Research has focused on designing polymer supports with optimal porosity and surface area to minimize these limitations. For example, microporous polymer supports with core-shell structures have been developed to enhance the accessibility of catalytic sites. whiterose.ac.uk

Specific Catalytic Transformations Enabled by this compound Systems

The unique electronic and structural properties of this compound make its metal complexes suitable for a range of catalytic reactions, particularly those involving redox processes.

Oxidative carbonylation is a class of reactions where a substrate is carbonylated in the presence of an oxidant. A key industrial example is the synthesis of dimethyl carbonate from methanol (B129727), carbon monoxide, and oxygen. Bipyridine-type ligands are known to be effective in stabilizing the metal centers (such as copper or palladium) in these catalytic cycles.

While direct studies on this compound in this specific reaction are not extensively detailed in the provided search results, analogous systems provide strong evidence for its potential. For instance, a chlorine-free copper catalyst modified with 2,2'-bipyrimidine (B1330215) has been shown to be effective for the oxidative carbonylation of methanol to dimethyl carbonate. researchgate.net Importantly, the study also demonstrated that this catalyst could be immobilized on a copolymer of 5-vinyl-2,2'-bipyrimidine and styrene, highlighting the feasibility of using vinyl-bipyridine derivatives to create heterogeneous catalysts for this transformation. researchgate.net

Similarly, rhodium-based catalysts are used in the carbonylation of methanol to acetic acid. The heterogenization of the active rhodium complex, cis-[Rh(CO)₂I₂]⁻, has been achieved on a polymer support containing N-methylpyridinium sites, which were generated from a copolymer of 4-vinylpyridine (B31050) and divinylbenzene. whiterose.ac.uk This polymer-supported catalyst showed higher initial rates for the formation of methyl acetate (B1210297) from methanol and methyl iodide compared to its homogeneous counterpart. whiterose.ac.uk Given its structural similarities, a polymer derived from this compound would be an excellent candidate for supporting such anionic metal carbonyl complexes for carbonylation reactions.

Table 2: Analogous Systems in Oxidative Carbonylation

| Catalyst System | Reaction | Ligand/Support Feature | Relevance to this compound |

| Cu/2,2'-bipyrimidine | Methanol to Dimethyl Carbonate | Immobilized on vinyl-bipyrimidine copolymer | Demonstrates use of vinyl-bipyridine polymers in oxidative carbonylation researchgate.net |

| Rh/Poly(4-vinylpyridine-co-DVB) | Methanol to Methyl Acetate | Quaternized pyridine sites for ionic attachment of catalyst | Shows use of vinyl-pyridine polymers to support carbonylation catalysts whiterose.ac.uk |

The robust redox properties of bipyridine metal complexes, particularly those of ruthenium, make them ideal candidates for photocatalytic and electrocatalytic applications. rsc.org The this compound ligand is instrumental in creating immobilized versions of these catalysts.

A prominent example is the use of a cross-linked poly(4-vinyl-4'-methyl-2,2'-bipyridine)ruthenium(II) complex as an immobilized photosensitizer. researchgate.net In this system, the polymer-bound ruthenium complex can absorb visible light to reach an excited state. This excited state is a powerful reductant and can participate in electron transfer reactions. The quenching of this excited state by an electron acceptor, such as methyl viologen (MV²⁺), initiates a redox process. researchgate.net

Excitation: The immobilized Ru(II) complex absorbs a photon (hν) and is promoted to an excited state, [Ru(II)].

Electron Transfer (Quenching): The excited complex transfers an electron to an acceptor molecule (e.g., MV²⁺), generating the oxidized form of the complex, [Ru(III)], and the reduced acceptor (e.g., MV⁺).

Regeneration: The oxidized [Ru(III)] complex is then reduced back to its original [Ru(II)] state by a sacrificial electron donor (e.g., triethanolamine) present in the system, allowing the catalytic cycle to continue.

The immobilization of the ruthenium photosensitizer on the polymer backbone derived from this compound allows for its use in continuous flow reactor systems, where the products can be efficiently removed while the catalyst remains in the column. researchgate.net This demonstrates a practical application of these materials in harnessing light energy to drive chemical reactions.

Advanced Spectroscopic and Analytical Characterization of 4 Methyl 4 Vinyl 2,2 Bipyridine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 4-Methyl-4'-vinyl-2,2'-bipyridine and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the identity and purity of the compound.

In the ¹H NMR spectrum, distinct signals corresponding to the vinyl, methyl, and aromatic protons of the two pyridine (B92270) rings are observed. The protons of the vinyl group typically appear as a characteristic set of multiplets in the olefinic region. The methyl group gives rise to a singlet in the aliphatic region. The protons on the bipyridine core produce a complex pattern in the aromatic region, with their specific chemical shifts and coupling constants being highly sensitive to the electronic environment and substitution pattern. For instance, analysis of related bipyridine compounds helps in assigning these aromatic signals. rsc.orgacs.org In metal complexes containing this ligand, coordination to a metal center causes significant shifts in the proton resonances, and analysis of these shifts can elucidate the binding mode of the ligand. rsc.org

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. nih.gov The spectrum displays distinct resonances for the methyl carbon, the sp² carbons of the vinyl group, and the twelve aromatic carbons of the bipyridine framework. The chemical shifts of the pyridine ring carbons are particularly informative about the electronic effects of the methyl and vinyl substituents. For derivatives, such as (E)-2-[2-(4'-Methyl-[2,2']bipyridinyl-4-yl)-vinyl]- osti.govchemspider.combenzoquinone, detailed ¹H and ¹³C NMR data allow for complete structural assignment of the more complex molecule. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a this compound Derivative. Data derived from a related compound, (E)-2-[2-(4'-Methyl-[2,2']bipyridinyl-4-yl)-vinyl]- osti.govchemspider.combenzoquinone. researchgate.net

| Nucleus | Chemical Shift (δ) in ppm | Description |

|---|---|---|

| ¹H | 2.46 | Methyl (s, 3H) |

| ¹H | 6.85 | Vinyl (d, 1H) |

| ¹H | 7.15-8.67 | Aromatic/Vinyl (m) |

| ¹³C | 21.23 | Methyl |

| ¹³C | 119.01-157.11 | Aromatic/Vinyl/Quaternary |

Mass Spectrometry for Molecular Identification and Polymer Chain Length Determination

Mass spectrometry (MS) is a fundamental technique for confirming the molecular weight and identity of this compound. The analysis provides the mass-to-charge ratio (m/z) of the molecular ion, which should correspond to the compound's calculated molecular weight (196.25 g/mol ). nih.gov This serves as a primary confirmation of a successful synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, providing both retention time and mass spectral data for the compound. nih.gov

For derivatives and polymers of this compound, MS becomes even more critical. In the case of its polymers, determining the molecular weight distribution and the average chain length is crucial for understanding the material's physical properties. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are particularly well-suited for analyzing macromolecules. researchgate.netrsc.org For instance, in the electrochemical polymerization of metal complexes containing the vinyl-bipyridine ligand, laser desorption Fourier transform mass spectrometry was used to establish the formation of polyvinyl-type chains and to determine an average chain length of seven monomer units for a poly-Fe(vbpy)₃²⁺ film. osti.gov

The analysis of poly(4-vinylpyridine)-based copolymers by MALDI-TOF MS can reveal detailed information about the copolymer composition and structure, even distinguishing between comonomers with very similar masses. cnr.it However, care must be taken in the choice of matrix, as reactive MALDI can sometimes occur with acidic matrices and polymers like poly(4-vinylpyridine), leading to the formation of matrix-polymer adducts. researchgate.net

Table 2: Mass Spectrometry Data for this compound and a Polymer Derivative.

| Compound | Technique | Key Finding | Reference |

|---|---|---|---|

| This compound | Computed MS | Molecular Weight: 196.25 g/mol, Exact Mass: 196.100048391 Da | nih.gov |

| Poly-Fe(this compound)₃²⁺ | Laser Desorption FTMS | Average polymer chain length of 7 monomer units. | osti.gov |

| (E)-2-[2-(4'-Methyl-[2,2']bipyridinyl-4-yl)-vinyl]- osti.govchemspider.combenzoquinone | MS (70 eV) | Molecular Ion Peak [M+]: m/z 302 | researchgate.net |

X-ray Diffraction and Crystallography for Solid-State Structure Elucidation

X-ray diffraction (XRD) and single-crystal X-ray crystallography are powerful techniques for determining the precise three-dimensional arrangement of atoms in the solid state. While obtaining a suitable single crystal of the monomeric this compound can be challenging, these methods are extensively applied to its metal complexes and derivatives. wikipedia.orgresearchgate.net

For coordination complexes, crystallography provides definitive information on the metal's coordination geometry (e.g., octahedral, square planar), bond lengths, and bond angles. wikipedia.orgmdpi.com This information is vital for understanding the electronic structure and reactivity of the complex. For example, in square planar complexes of 2,2'-bipyridine (B1663995), steric clashes between the ligands can lead to distortions from ideal geometry, which influences their reactivity. wikipedia.org

In the solid state, the packing of molecules is governed by intermolecular forces such as hydrogen bonding and π-π stacking. X-ray crystallography reveals these interactions in detail. For instance, in the crystal structure of a dinuclear copper complex linked by 4,4'-bipyridine (B149096), intermolecular hydrogen bonds were found to link the complex cations into one-dimensional chains. researchgate.net Such insights into the supramolecular architecture are crucial for designing materials with specific solid-state properties, like conductivity or porosity. For polymers derived from this compound, XRD is used to assess their degree of crystallinity, with most vinyl polymers being largely amorphous. mdpi.com

Table 3: Crystallographic Data Insights for Bipyridine-Based Compounds.

| Compound Type | Information Obtained | Significance |

|---|---|---|

| Metal-bipyridine Complexes | Coordination geometry, bond lengths/angles, metal oxidation state. | Elucidates electronic structure and steric effects. wikipedia.orgmdpi.com |

| Crystalline Solids of Derivatives | Molecular packing, intermolecular interactions (H-bonding, π-stacking). | Reveals supramolecular architecture. researchgate.net |

| Polymers | Degree of crystallinity (amorphous vs. crystalline domains). | Correlates to physical properties like mechanical strength and processability. mdpi.com |

Electron Microscopy (e.g., STM, SEM, TEM) for Surface and Nanostructure Analysis

Electron microscopy techniques are essential for visualizing the morphology and structure of materials derived from this compound at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) provides information about the surface topography and morphology of bulk materials. For polymers synthesized from this compound, SEM can be used to study the texture of polymer films, the size and shape of polymer particles, and the structure of porous polymer membranes. For example, SEM combined with energy-dispersive X-ray analysis (SEM-EDX) has been used to characterize the surface and elemental composition of related metal-bipyrimidine complexes. mdpi.com

Transmission Electron Microscopy (TEM) offers higher resolution and is used to investigate the internal structure of materials. For nanostructured materials, such as nanoparticles or nanofibers incorporating this compound complexes, TEM can reveal their size, shape, and internal morphology, including the dispersion of metal complexes within a polymer matrix.

Scanning Tunneling Microscopy (STM) is a surface-sensitive technique capable of imaging conductive surfaces with atomic resolution. aps.org STM can be used to study the self-assembly of this compound molecules or their metal complexes on a conductive substrate like gold or graphite. mpg.de This provides insights into how the molecules arrange themselves, the nature of molecule-substrate interactions, and how these can be controlled to form ordered nanostructures. mdpi.com STM can also probe the local electronic properties of the adsorbed molecules, offering a powerful link between structure and electronic function at the single-molecule level. csic.es

Spectroelectrochemistry for In-Situ Redox State Characterization

Spectroelectrochemistry combines electrochemical methods with spectroscopy to provide in-situ characterization of species as their oxidation state is changed. This is particularly valuable for studying the metal complexes of this compound, which are often redox-active. wikipedia.org

In a typical experiment, a potential is applied to a solution of the complex in an electrochemical cell that is transparent to light, and the resulting changes in the UV-Visible, infrared, or EPR spectrum are monitored simultaneously. This allows for the direct correlation of electrochemical events (oxidation or reduction) with changes in the electronic structure of the molecule.

For example, studies on ruthenium complexes with related bipyridine ligands have used spectroelectrochemistry to monitor the disappearance of Metal-to-Ligand Charge Transfer (MLCT) bands upon oxidation of the Ru(II) center to Ru(III). rsc.org This provides direct evidence of the orbital character of the redox process. The technique is also powerful for determining the site of electron transfer in complexes with redox-active ligands. In-situ UV/Vis and EPR spectroelectrochemistry have been used to show that the reduction of a platinum complex with a nitro-substituted bipyridine ligand is centered on the ligand rather than the metal. manchester.ac.uk This information is critical for designing photocatalysts and electrocatalysts where the location and nature of the redox event dictate the material's function.

Theoretical and Computational Investigations of 4 Methyl 4 Vinyl 2,2 Bipyridine Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 4-Methyl-4'-vinyl-2,2'-bipyridine and its metal complexes. These computational methods provide insights into molecular orbitals, charge distribution, and the energies of different electronic states, which are crucial for understanding the compound's behavior in various chemical environments.

The electronic properties of the free ligand are a foundational aspect of these studies. The presence of the electron-donating methyl group and the π-conjugated vinyl group influences the electron density of the pyridine (B92270) rings, which in turn affects its coordination properties and the stability of its metal complexes.

Below is a table of computed electronic and physical properties for this compound, which are often used as a starting point for more complex computational models. nih.gov

| Property | Value |

| Molecular Formula | C₁₃H₁₂N₂ |

| Molecular Weight | 196.25 g/mol |

| XLogP3-AA | 2.6 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Exact Mass | 196.100048391 Da |

| Topological Polar Surface Area | 25.8 Ų |

| This data is computationally generated by PubChem. nih.gov |

When this compound acts as a ligand in a metal complex, such as with ruthenium(II), the focus of computational studies shifts to the electronic transitions within the complex. DFT and time-dependent DFT (TD-DFT) are employed to model the metal-to-ligand charge-transfer (MLCT) excited states. nih.gov These calculations can predict the emission energies and vibronic sideband amplitudes in the emission spectra of these complexes. nih.gov For instance, computational modeling has shown that the distortions in the lowest energy triplet MLCT excited states of ruthenium(II)-bipyridine complexes can be accurately calculated, and these calculations successfully simulate the observed 77 K emission spectral band shapes. nih.gov

Furthermore, quantum chemical calculations can be used to understand how the asymmetric nature of the this compound ligand, when coordinated to a metal center, can lead to different isomers with distinct reactivities. nih.gov The electronic structure of these isomers can be analyzed to reveal differences in their stability and propensity for certain chemical reactions. nih.gov

Molecular Dynamics Simulations for Understanding Polymer Behavior and Interactions

The vinyl group on the this compound ligand is a key functional group that allows for polymerization. This can be achieved through methods such as electrochemical polymerization, leading to the formation of thin films on electrode surfaces. acs.org Molecular dynamics (MD) simulations are a powerful tool for investigating the structure, dynamics, and interactions of the resulting polymer, poly(this compound), and its metal complexes.

MD simulations can provide a detailed picture of the polymer chain's conformation and how it is influenced by its environment, such as the solvent and the presence of counter-ions. These simulations can model the polymer's flexibility, its radius of gyration, and the distribution of the pendant metal complexes along the polymer backbone.

While specific MD simulation studies solely focused on poly(this compound) are not extensively documented in publicly available literature, the principles of such simulations are well-established. A typical MD simulation would involve:

System Setup: Building a model of the polymer chain, solvating it in a box of water or another relevant solvent, and adding any necessary counter-ions.

Force Field Selection: Choosing a suitable force field that accurately describes the interactions between all atoms in the system.

Simulation: Running the simulation for a sufficient length of time to allow the system to equilibrate and to collect data on its dynamic behavior.

These simulations can be used to understand the interactions between the polymer film and species in solution, which is crucial for applications such as chemical sensors. For example, the quenching of the luminescence of a ruthenium complex incorporated into the polymer by analytes like oxalate (B1200264) can be studied using MD simulations to understand the diffusion of the analyte into the polymer matrix and its interaction with the excited state of the ruthenium center. researchgate.net

Computational Modeling of Ligand-Metal Coordination and Catalytic Pathways

Computational modeling is essential for understanding the intricacies of how this compound coordinates to metal centers and the mechanisms of the catalytic reactions in which these complexes participate.

The coordination of this asymmetric bipyridine analogue to a metal like ruthenium(II) can result in different diastereomers. nih.gov Computational models can be used to determine the relative stabilities of these isomers and to understand the steric and electronic factors that favor the formation of one over the other. nih.gov X-ray crystallography can validate the structures predicted by these models. nih.gov

In the context of catalysis, computational studies can map out the entire catalytic cycle for a given reaction. This involves calculating the energies of the reactants, products, and all intermediates and transition states along the reaction pathway. For example, in the case of a photosensitizer for a chemical reaction, computational modeling can elucidate the mechanism of electron transfer from the excited state of the metal complex to an electron acceptor. researchgate.net

A study on ruthenium(II) complexes with an asymmetric bipyridine analogue demonstrated that the coordination geometry and the nature of the supporting ligands have a synergistic effect on the reactivity of the complex. nih.gov Computational analysis, in conjunction with experimental data, revealed differences between the isomers that could not be explained by steric factors alone, highlighting the importance of electronic effects. nih.gov These computational insights are critical for the rational design of more efficient catalysts for a variety of applications.

Emerging Research Frontiers and Future Perspectives for 4 Methyl 4 Vinyl 2,2 Bipyridine

Development of Novel Synthetic Strategies and Advanced Functionalization Techniques

The synthesis of 4-methyl-4'-vinyl-2,2'-bipyridine and its derivatives is an area of active research, driven by the demand for new ligands with tailored electronic and steric properties for various applications. Traditional methods for synthesizing bipyridines, such as the Kröhnke method, often result in moderate yields and can produce isomeric mixtures. orgsyn.org Consequently, researchers have been exploring more efficient and selective synthetic routes.

Recent progress has been made in the development of cross-coupling reactions, which have proven to be powerful tools for the construction of the bipyridine scaffold. researchgate.net For instance, Negishi cross-coupling, which involves the reaction of a pyridyl zinc reagent with a pyridyl triflate catalyzed by a palladium complex, offers a high-yield and large-scale synthesis of asymmetrically substituted bipyridines like the methyl-2,2'-bipyridines. orgsyn.orgacs.org This method is advantageous as it allows for the regioselective introduction of functional groups. acs.org

Another prominent method is the Suzuki coupling, which utilizes a palladium catalyst and an imidazolium (B1220033) salt as a ligand to couple pyridyl boronic acids with halopyridines. mdpi.com This approach is valued for its high turnover number and the stability of the boronic acid reagents. mdpi.com Stille coupling, while also effective, is becoming less favored due to the high toxicity of the organotin reactants involved. mdpi.com

Beyond these established methods, researchers are investigating more atom-economical and environmentally friendly strategies. Dehydrogenative coupling of pyridines through direct C-H bond activation, catalyzed by complexes like diruthenium tetrahydrido, presents a promising green alternative. mdpi.com Electrochemical methods are also gaining traction as a sustainable approach, although the development of effective electrochemical syntheses for bipyridines is still in its early stages. mdpi.com

Previously reported syntheses of this compound have faced challenges with yield and purity, often resulting in contamination with the starting material, 4,4'-dimethyl-2,2'-bipyridine (B75555). researchgate.net An improved synthesis has been reported that addresses these issues, leading to a purer product. acs.org The functionalization of the bipyridine core is crucial for fine-tuning its properties. For example, the introduction of hydroxymethyl groups can be achieved by oxidizing the corresponding methyl-bipyridine, followed by esterification and reduction, offering a simpler and higher-yielding alternative to other methods. researchgate.net

Table 1: Comparison of Synthetic Strategies for Bipyridine Derivatives

| Synthetic Method | Catalyst/Reagents | Advantages | Disadvantages |

| Negishi Coupling | Palladium catalyst, Pyridyl zinc reagent, Pyridyl triflate | High yield, Large-scale synthesis, Regioselective | Requires preparation of organozinc reagents |

| Suzuki Coupling | Palladium catalyst, Imidazolium salt ligand, Pyridyl boronic acid | High turnover number, Stable reagents | Potential for side reactions |

| Stille Coupling | Palladium catalyst, Organotin reagents | Effective for various substrates | High toxicity of tin reagents |